molecular formula C22H19N3O5 B11591816 ethyl (2E)-2-cyano-3-[2-(2-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate

ethyl (2E)-2-cyano-3-[2-(2-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate

Cat. No.: B11591816
M. Wt: 405.4 g/mol
InChI Key: DIHPHQZMOSUXAN-NTCAYCPXSA-N
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Description

Ethyl (2E)-2-cyano-3-[2-(2-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-2-cyano-3-[2-(2-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate typically involves multiple steps. One common method starts with the preparation of the pyrido[1,2-a]pyrimidine core, followed by the introduction of the cyano and methoxyphenoxy groups. The final step involves the esterification of the compound to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-2-cyano-3-[2-(2-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

    Substitution: The methoxy group can be substituted with other groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, ethyl (2E)-2-cyano-3-[2-(2-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development and other therapeutic applications.

Medicine

In medicine, this compound is investigated for its potential as a pharmaceutical agent. Its unique structure and reactivity profile make it a promising candidate for the development of new drugs.

Industry

In industry, this compound is used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of ethyl (2E)-2-cyano-3-[2-(2-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrido[1,2-a]pyrimidine derivatives with different substituents. These compounds share a common core structure but differ in their functional groups, leading to variations in their properties and applications.

Uniqueness

What sets ethyl (2E)-2-cyano-3-[2-(2-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate apart is its unique combination of functional groups. This combination provides a distinct reactivity profile and potential for diverse applications in various fields.

Properties

Molecular Formula

C22H19N3O5

Molecular Weight

405.4 g/mol

IUPAC Name

ethyl (E)-2-cyano-3-[2-(2-methoxyphenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate

InChI

InChI=1S/C22H19N3O5/c1-4-29-22(27)15(13-23)12-16-20(30-18-10-6-5-9-17(18)28-3)24-19-14(2)8-7-11-25(19)21(16)26/h5-12H,4H2,1-3H3/b15-12+

InChI Key

DIHPHQZMOSUXAN-NTCAYCPXSA-N

Isomeric SMILES

CCOC(=O)/C(=C/C1=C(N=C2C(=CC=CN2C1=O)C)OC3=CC=CC=C3OC)/C#N

Canonical SMILES

CCOC(=O)C(=CC1=C(N=C2C(=CC=CN2C1=O)C)OC3=CC=CC=C3OC)C#N

Origin of Product

United States

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